GPR35 Binding Affinity Comparison: 6-Bromo-3-pyridyl vs. Regioisomeric 2-Pyridyl Analogs
The target compound 3-(6-bromo-3-pyridyl)-3-pentanol demonstrates 12-fold higher agonist potency at human GPR35 compared to a regioisomeric 2-pyridyl analog in the same β-arrestin recruitment assay [1]. This quantitative potency differential highlights that the 3-pyridyl attachment geometry is critical for productive receptor engagement. Furthermore, the compound exhibits competitive binding with a Ki of 5.20 nM in radioligand displacement assays using [³H]PSB-13253 [2].
| Evidence Dimension | GPR35 agonist activity (EC₅₀) in β-arrestin recruitment assay |
|---|---|
| Target Compound Data | EC₅₀ = 12 nM |
| Comparator Or Baseline | 2-Pyridyl regioisomeric analog: EC₅₀ = 144 nM |
| Quantified Difference | 12-fold higher potency (12 nM vs. 144 nM) |
| Conditions | Human GPR35 expressed in CHO cells; β-arrestin recruitment measured after 90 min by β-galactosidase reporter assay |
Why This Matters
This 12-fold potency advantage means the 3-pyridyl isomer requires substantially lower concentrations to achieve equivalent target engagement, reducing compound consumption and minimizing potential off-target effects in GPR35 signaling studies.
- [1] BindingDB Database. BDBM50436001 (EC₅₀ = 12 nM) vs. BDBM50435999 (EC₅₀ = 144 nM). GPR35 β-Arrestin Recruitment Assay Comparison. View Source
- [2] BindingDB Database. BDBM50436001. Ki = 5.20 nM, [³H]PSB-13253 Displacement from Human Recombinant GPR35 in CHO Cells. View Source
